

# Spectroscopic Profile of Acetaldehyde Oxime: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acetaldehyde oxime

Cat. No.: B7798966

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This technical guide provides a comprehensive overview of the spectroscopic data for **acetaldehyde oxime**, a molecule of interest in various chemical and pharmaceutical contexts. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for acquiring these spectra are provided, alongside a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **acetaldehyde oxime**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Acetaldehyde Oxime**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment	Solvent
9.0	Singlet	N-OH	CDCl <sub>3</sub>
7.456	Quartet	CH	CDCl <sub>3</sub>
6.841	Quartet	CH	CDCl <sub>3</sub>
1.888	Doublet	CH <sub>3</sub>	CDCl <sub>3</sub>
1.865	Doublet	CH <sub>3</sub>	CDCl <sub>3</sub>
7.516	Not specified	H8	D <sub>2</sub> O
1.839	Not specified	H5, H6, H7	D <sub>2</sub> O

Note: **Acetaldehyde oxime** exists as a mixture of (E) and (Z) isomers, which can lead to distinct signals for the same proton in different isomeric forms. The presence of multiple signals for the CH and CH<sub>3</sub> groups in CDCl<sub>3</sub> is indicative of this isomerism. The broad singlet for the N-OH proton is characteristic and its chemical shift can be concentration and solvent dependent. [\[1\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Acetaldehyde Oxime**

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
154.087	C=N	D <sub>2</sub> O
17.144	CH <sub>3</sub>	D <sub>2</sub> O

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Acetaldehyde Oxime**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3600 - 3200 (broad)	O-H stretch	Oxime (-NOH)
~2930	C-H stretch	Methyl (-CH <sub>3</sub> )
1680 - 1600	C=N stretch	Imine
960 - 930	N-O stretch	Oxime (-NOH)

Note: The broadness of the O-H stretching band is due to hydrogen bonding.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Acetaldehyde Oxime**

m/z	Ion
59	[M] <sup>+</sup> (Molecular Ion)

Note: The molecular weight of **acetaldehyde oxime** (C<sub>2</sub>H<sub>5</sub>NO) is 59.07 g/mol .[\[2\]](#)[\[3\]](#)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **acetaldehyde oxime**.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **acetaldehyde oxime** for structural elucidation.

Materials:

- **Acetaldehyde oxime** sample
- Deuterated chloroform (CDCl<sub>3</sub>) or Deuterated water (D<sub>2</sub>O)
- 5 mm NMR tubes

- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
  - Weigh approximately 10-20 mg of **acetaldehyde oxime**.[\[4\]](#)
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent ( $\text{CDCl}_3$  or  $\text{D}_2\text{O}$ ) in a small vial.[\[4\]](#)
  - Vortex the mixture until the sample is fully dissolved.
  - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.[\[4\]](#)
- Instrument Setup (General Parameters for a 400 MHz Spectrometer):
  - Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
  - $^1\text{H}$  NMR Acquisition:
    - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
    - Number of Scans: 16 to 64, depending on the sample concentration.
    - Relaxation Delay (d1): 1-2 seconds.
    - Acquisition Time: 2-4 seconds.
    - Spectral Width: -2 to 12 ppm.
  - $^{13}\text{C}$  NMR Acquisition:
    - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

- Number of Scans: 1024 or more, as the  $^{13}\text{C}$  nucleus is less sensitive.
- Relaxation Delay (d1): 2 seconds.
- Spectral Width: 0 to 200 ppm.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR in  $\text{CDCl}_3$ ) or an internal standard like Tetramethylsilane (TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **acetaldehyde oxime**.

Method 1: Thin Film (for liquid or low-melting solid samples)

Materials:

- **Acetaldehyde oxime** sample
- Salt plates ( $\text{NaCl}$  or  $\text{KBr}$ )
- Volatile solvent (e.g., methylene chloride)
- Pipette
- FTIR spectrometer

Procedure:

- Sample Preparation:

- If the sample is a low-melting solid, gently warm it to a liquid state.
- Place one to two drops of the liquid **acetaldehyde oxime** onto the center of a clean, dry salt plate.<sup>[5]</sup>
- If using a solvent, dissolve a small amount (5-10 mg) of **acetaldehyde oxime** in a few drops of a volatile solvent like methylene chloride.<sup>[6]</sup> Apply a drop of this solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.<sup>[6][7]</sup>
- Place a second salt plate on top and gently rotate to create a thin, uniform film.<sup>[5][7]</sup>
- Data Acquisition:
  - Place the salt plate assembly in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty spectrometer.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .

#### Method 2: KBr Pellet (for solid samples)

##### Materials:

- **Acetaldehyde oxime** sample
- Potassium bromide (KBr), spectroscopy grade
- Mortar and pestle
- Pellet press
- FTIR spectrometer

##### Procedure:

- Sample Preparation:
  - Thoroughly dry the KBr to remove any moisture.

- In a mortar, grind 1-2 mg of **acetaldehyde oxime** with approximately 100-200 mg of dry KBr.<sup>[1]</sup>
- The mixture should be a fine, homogeneous powder.
- Place the powder into the collar of a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty spectrometer.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **acetaldehyde oxime**.

Materials:

- **Acetaldehyde oxime** sample
- Volatile solvent (e.g., methanol or ethyl acetate)
- GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)
- Microsyringe

Procedure:

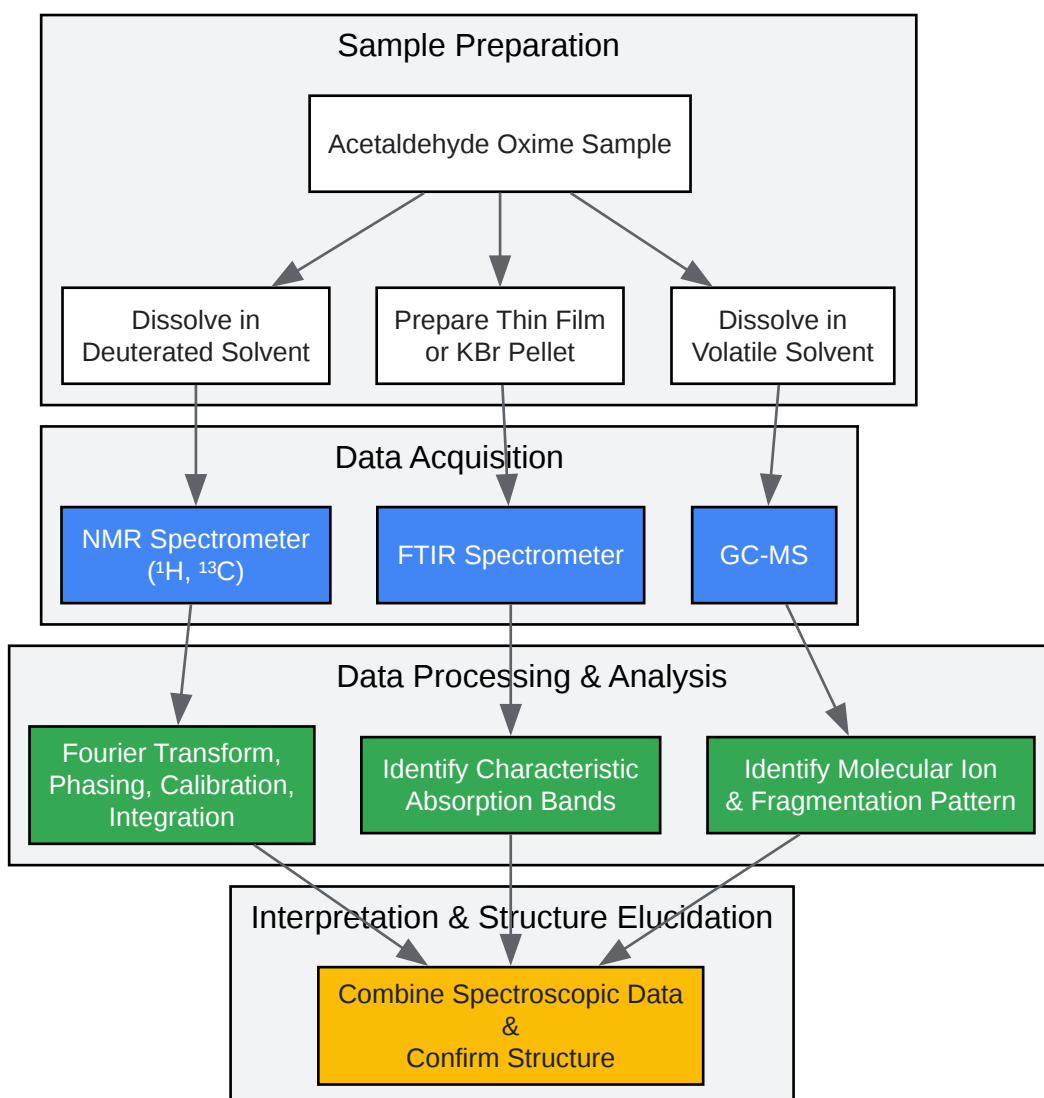
- Sample Preparation:
  - Prepare a dilute solution of **acetaldehyde oxime** (e.g., 1 mg/mL) in a volatile solvent.
- Instrument Setup (General Parameters):

- Gas Chromatograph (GC):
  - Injector Temperature: 250 °C.
  - Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Start at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10 °C/min.
  - Injection Volume: 1 µL.
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 35 to 200.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
- Data Acquisition and Analysis:
  - Inject the sample into the GC-MS.
  - The instrument will separate the components of the sample in the GC column and then ionize and detect them in the MS.
  - Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **acetaldehyde oxime**.





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Caption: Workflow for Spectroscopic Analysis.

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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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